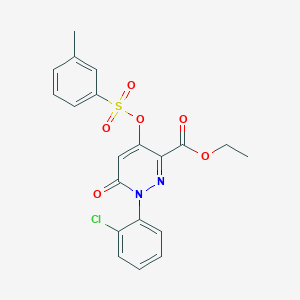

(3-苯基-1,2,4-恶二唑-5-基)甲二醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

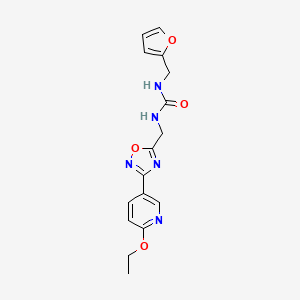

The compound (3-Phenyl-1,2,4-oxadiazol-5-yl)methanediol is a derivative of 1,2,4-oxadiazole . 1,2,4-oxadiazoles are five-membered heterocyclic compounds that contain two nitrogen atoms, one oxygen atom, and two carbon atoms . They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

Synthesis Analysis

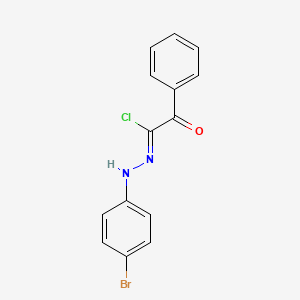

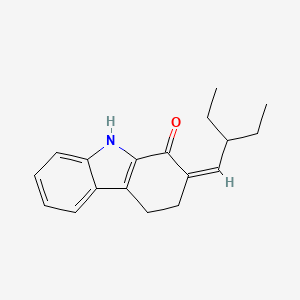

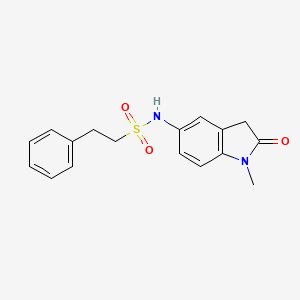

The synthesis of 1,2,4-oxadiazole derivatives has been performed by several research groups . The synthesis involves the reaction of isatin and aniline in ethanol at room temperature followed by 1,3-dipolar cycloaddition of the intermediates with N-hydroxybenzimidoyl chloride . The synthesized compounds were confirmed by spectroscopic techniques .Molecular Structure Analysis

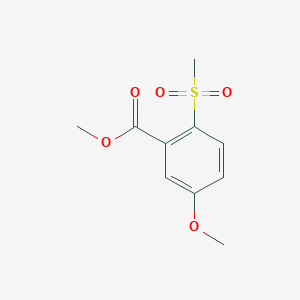

The molecular structure of 1,2,4-oxadiazole derivatives, including(3-Phenyl-1,2,4-oxadiazol-5-yl)methanediol, is characterized by the presence of two nitrogen atoms and one oxygen atom in a five-membered heterocyclic ring . The presence of these atoms allows for hydrogen bond acceptor properties, with nitrogen being a stronger hydrogen bond acceptor than oxygen . Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-oxadiazole derivatives include the reaction of isatin and aniline in ethanol at room temperature followed by 1,3-dipolar cycloaddition .科学研究应用

Antimicrobial Activity

The synthesized molecules of this compound have shown promising results in antibacterial screenings, comparable to reference drugs like amoxicillin. They have also been evaluated against fungal strains like T. harzianum and A. niger, showing potential as an antifungal agent .

Anti-Trypanosomal Activity

Studies have explored the action of synthesized compounds against Trypanosoma cruzi cysteine protease cruzain through molecular docking. This includes evaluations of cytotoxicity and anti-trypanosomal activity, indicating potential use in treating diseases caused by Trypanosoma species .

Anticancer Evaluation

The MTT assay has been used to quantify living cells by measuring the activity of mitochondrial enzymes with these compounds. This indicates their potential application in cancer research for evaluating cell viability and proliferation .

Agricultural Biological Activities

1,2,4-Oxadiazole derivatives exhibit a broad spectrum of biological activities relevant to agriculture. They have been studied for their potential as efficient and low-risk chemical pesticides to combat plant diseases that threaten food security .

Drug Discovery

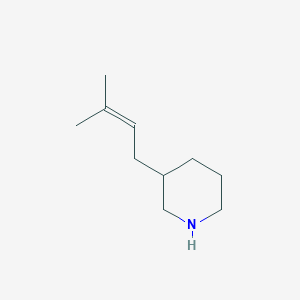

In drug discovery, these compounds have been evaluated in vitro for their binding affinity using radiolabelled ligands. For example, certain derivatives have shown high affinity and selectivity to σ1 receptors, which could be significant in developing new medications .

Medicinal Applications

Oxadiazole derivatives, including the specific compound , have been studied for their medicinal applications across various conditions such as anticancer, vasodilator, anticonvulsant, antidiabetic treatments, and more .

作用机制

Target of Action

Oxadiazole derivatives have been reported to target various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes, including DNA replication, transcription, cell cycle progression, and angiogenesis .

Mode of Action

For instance, they can inhibit the activity of enzymes, thereby disrupting the biochemical pathways that these enzymes regulate .

Biochemical Pathways

These could include pathways involved in DNA replication, transcription, cell cycle progression, and angiogenesis .

Pharmacokinetics

In silico admet predictions and pharmacokinetic studies of related oxadiazole derivatives have confirmed high oral bioavailability .

Result of Action

Oxadiazole derivatives have been reported to exhibit anticancer activity . For instance, IC50 values of a synthesized oxadiazole derivative were observed to be 112.6 µg/ml and 126.7 µg/ml, against the MCF-7 and KB cell lines respectively .

未来方向

The future directions for research on (3-Phenyl-1,2,4-oxadiazol-5-yl)methanediol and similar compounds could involve further refinement of 1,2,4-oxadiazole as anti-infective agents . Additionally, these compounds could be explored for their potential as high-energy molecules or energetic materials .

属性

IUPAC Name |

(3-phenyl-1,2,4-oxadiazol-5-yl)methanediol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-9(13)8-10-7(11-14-8)6-4-2-1-3-5-6/h1-5,9,12-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RULADBDRZFLHHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Phenyl-1,2,4-oxadiazol-5-yl)methanediol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-6-[4-(2,6-dimethylphenyl)piperazino]-2-pyrimidinamine](/img/structure/B2896624.png)

![ethyl 2-(2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2896629.png)

![Methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate hydrochloride](/img/no-structure.png)

![N-(4-isopropylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2896633.png)

![2-(5-Ethyl-1,3,4-oxadiazol-2-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine](/img/structure/B2896637.png)